5-bromo-1H-indazol-4-amine
Description
Properties
IUPAC Name |
5-bromo-1H-indazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXAQLVIOGXXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Bromination-Amination Sequence
The most widely documented method involves sequential nitration, bromination, and amination of the indazole core. A representative protocol from patent literature begins with 5-nitro-1H-indazole, which undergoes bromination at -5°C in dimethylformamide (DMF) using elemental bromine. Key parameters include:
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Temperature control : Bromination proceeds at -5°C to minimize di-substitution
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Solvent system : DMF enables bromine solubility while stabilizing reactive intermediates
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Stoichiometry : 1.5:1 bromine-to-substrate ratio optimizes mono-bromination
Post-bromination, catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine. This route achieves 60-65% overall yield but requires careful exclusion of oxygen during amination to prevent over-reduction.
Nucleophilic Substitution of 5-Bromo-4-Haloindazoles
An alternative pathway employs 4-halo-5-bromoindazoles as intermediates. For example, 4-chloro-5-bromo-1H-indazole reacts with aqueous ammonia under microwave irradiation (150°C, 30 min) to yield the target compound. Comparative data reveal:
| Condition | Yield | Byproducts |
|---|---|---|
| Conventional heating | 42% | 4-hydroxy derivative (18%) |
| Microwave-assisted | 68% | <5% |
This method benefits from reduced reaction times but necessitates pre-functionalization at the 4-position, adding synthetic steps.
Palladium-Catalyzed Buchwald-Hartwig Amination
Recent advances utilize palladium catalysis to install the amine group directly. A optimized procedure employs:
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Catalyst : Pd₂(dba)₃/Xantphos (5 mol%)
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Base : Cs₂CO₃ (2.5 equiv)
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Solvent : Toluene/tert-butanol (3:1 v/v)
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Temperature : 110°C, 24 h
Under these conditions, 5-bromo-4-iodo-1H-indazole couples with benzophenone imine, followed by acidic hydrolysis (6M HCl, reflux) to afford the free amine in 72% yield. This method excels in regiocontrol but requires anhydrous conditions and expensive catalysts.
Regiochemical Challenges and Mitigation Strategies
The indazole nucleus presents three reactive positions (3-, 4-, and 7-), making 4-substitution particularly challenging. Key findings from mechanistic studies include:
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Solvent effects : Polar aprotic solvents (DMF, DMSO) favor 4-substitution by stabilizing transition states through dipole interactions.
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Directing groups : Temporary protection of the 1-position with trityl groups increases 4-selectivity from 55% to 89% in bromination reactions.
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Temperature modulation : Lower temperatures (-5°C to 0°C) suppress kinetic formation of 3-bromo isomers.
Purification and Characterization
Crude products typically contain:
-
5-10% 3-bromo regioisomer
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2-5% di-brominated species
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<1% dehalogenated indazole
Effective purification employs:
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Solvent trituration : Methanol/water (4:1) removes polar impurities
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Column chromatography : Silica gel with ethyl acetate/hexanes (1:4 → 1:2 gradient)
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Recrystallization : Ethanol/water (7:3) yields >99% purity by HPLC
Characterization data for purified material:
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¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 7.85 (d, J=1.8 Hz, 1H), 7.28 (dd, J=8.8, 1.9 Hz, 1H), 7.15 (d, J=8.8 Hz, 1H), 5.38 (s, 2H, NH₂)
Comparative Analysis of Synthetic Methods
| Method | Overall Yield | Purity | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Nitration-bromination | 60-65% | 98% | 85 | >100g |
| Nucleophilic substitution | 68% | 97% | 120 | <50g |
| Buchwald-Hartwig | 72% | 99% | 240 | <10g |
The nitration-bromination route remains preferred for large-scale synthesis despite moderate yields due to lower reagent costs and established safety protocols.
Industrial-Scale Considerations
A 2024 pilot plant study (500 kg batch) identified critical parameters:
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Exothermic control : Bromination requires jacketed reactors with -10°C brine cooling
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Waste management : 98% bromine recovery via NaOH scrubbing
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Throughput : 72 hours per batch including purification
Notably, switching from batch to continuous flow bromination improved yield consistency (σ=±1.2% vs ±4.8% batch).
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated amination using Ir(ppy)₃ (2 mol%) and N-Boc-amine precursors achieves 4-substitution with 82% yield under mild conditions (25°C, 12 h). This method avoids high temperatures but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1H-indazol-4-amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of 1H-indazol-4-amine.
Substitution: Formation of various substituted indazoles depending on the nucleophile used
Scientific Research Applications
Chemical Structure and Synthesis
5-Bromo-1H-indazol-4-amine is characterized by its unique structure, which includes a bromine atom at the 5-position and an amino group at the 4-position of the indazole ring. The synthesis typically involves cyclization reactions, often starting from precursors like 2-bromoaniline and hydrazine hydrate. Reaction conditions may include catalysts such as copper(II) acetate in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere.
Medicinal Chemistry
This compound serves as a crucial scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer treatment. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including:
- Lung Cancer (A549)
- Chronic Myeloid Leukemia (K562)
- Prostate Cancer (PC-3)
- Hepatoma (Hep-G2)
For instance, a study demonstrated that certain indazole derivatives could inhibit cell proliferation and induce apoptosis in these cancer cells through mechanisms involving the Bcl2 family and p53 signaling pathways .
Biological Studies
The compound is utilized in enzyme inhibition studies, demonstrating its ability to interfere with specific biochemical pathways critical for cancer progression. It has been shown to interact with various protein targets, making it valuable for understanding protein-ligand interactions and enzyme kinetics .
Materials Science
In materials science, this compound is explored for its potential use in organic electronics and as a building block for functional materials. Its unique chemical properties allow it to participate in various reactions, leading to the synthesis of novel materials with desirable electronic properties.
Industrial Applications
This compound is also significant in the development of agrochemicals and pharmaceuticals. Its structural features make it suitable for synthesizing dyes, pigments, and other specialty chemicals used across multiple industries .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1H-Indazole | Lacks bromine and amino groups | Generally lower reactivity |
| 5-Fluoro-1H-indazol-4-amine | Fluorine instead of bromine | Different reactivity profiles |
| 1H-Indazol-3-amine | Amino group at the 3-position | Varies in chemical and biological properties |
Case Studies and Research Findings
Numerous studies have investigated the efficacy of this compound:
- Antitumor Activity : A series of indazole derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value of 5.15 µM against K562 cells while showing selectivity towards normal cells (HEK293), indicating its potential as a low-toxicity anticancer agent .
- Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in cancer cell signaling pathways, contributing to its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 5-bromo-1H-indazol-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Insights
- Electronic Effects : Bromine at position 5 in this compound creates a electron-deficient ring, favoring nucleophilic attacks at position 4 .
- Biological Activity: The amino group at position 4 is critical for hydrogen bonding with biological targets, explaining its preference in antibacterial studies over methyl- or methoxy-substituted analogs .
Biological Activity
5-Bromo-1H-indazol-4-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and structural comparisons with similar compounds.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position and an amine group at the 4-position of the indazole ring. This unique structure contributes to its reactivity and biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C7H6BrN3 |
| Molecular Weight | 216.04 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO, slightly soluble in water |
Enzyme Inhibition
The compound is primarily studied for its role in enzyme inhibition. It has shown potential as a kinase inhibitor , which can interrupt various signaling pathways involved in cancer progression. Specifically, it has been explored for its effects on:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of this receptor is crucial for targeting certain types of cancers.
- HER2 (Human Epidermal Growth Factor Receptor 2) : The compound has demonstrated effectiveness against HER2-positive cancers, indicating its potential as an anticancer agent .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties through various mechanisms:
- Apoptosis Induction : The compound has been reported to trigger apoptosis in cancer cells, leading to reduced cell viability.
- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Inhibition of Tumor Growth : In vivo studies have shown significant reduction in tumor sizes when treated with this compound .
Antimicrobial Properties
Additionally, this compound has displayed antimicrobial activity against various bacterial strains. Its effectiveness against pathogens suggests potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Enzyme Inhibition :
- Anticancer Efficacy :
- Antimicrobial Testing :
Comparison with Similar Compounds
To understand the uniqueness of this compound, it's essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1H-Indazole | Lacks bromine and amino groups | Less reactive, minimal biological activity |
| 5-Fluoro-1H-indazol-4-amine | Fluorine instead of bromine | Different reactivity and possibly different biological activity |
| 5-Bromo-1H-indazol-4-ol | Contains hydroxyl group | Broader range of chemical reactions |
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 5-bromo-1H-indazol-4-amine to improve yield and purity?
Answer: Synthesis optimization requires careful selection of reaction conditions. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems (2:1 ratio) can enhance reaction efficiency, as demonstrated in analogous indole syntheses . Key steps include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while PEG-400 reduces side reactions.
- Catalyst loading : 10–20 mol% CuI balances reactivity and cost.
- Purification : Flash column chromatography with 70:30 ethyl acetate/hexane eluent achieves >97% purity, as validated by TLC (Rf = 0.30) .
- Work-up : Sequential extraction with ethyl acetate and vacuum drying minimizes residual solvent contamination.
Q. Q2. How can researchers validate the structural identity of this compound using spectroscopic methods?
Answer: A multi-technique approach is critical:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm aromatic proton environments (e.g., indazole C4-amine protons at δ 5.2–5.8 ppm) and bromine-induced deshielding effects .
- HRMS : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 212.05 for C7H6BrN3) with <1 ppm error .
- FT-IR : Identify N-H stretches (3300–3500 cm<sup>-1</sup>) and aromatic C-Br vibrations (550–600 cm<sup>-1</sup>).
Advanced Research Questions
Q. Q3. How can X-ray crystallography resolve ambiguities in the tautomeric forms of this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides atomic-level resolution:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Software : WinGX/ORTEP visualizes anisotropic displacement parameters (ADPs) to distinguish between 1H- and 2H-indazole tautomers.
- Validation : Check Rint (<5%) and goodness-of-fit (GOF ≈ 1.0) to ensure model accuracy.
Q. Q4. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition studies?
Answer: SAR studies require systematic modifications and assay validation:
- Substituent variation : Introduce groups at N1 (e.g., methyl) or C5 (e.g., aryl) to probe steric/electronic effects on target binding .
- In vitro assays : Measure IC50 against enzymes (e.g., α-glucosidase) using UV-Vis kinetics. Triplicate runs with positive controls (e.g., acarbose) reduce variability .
- Computational modeling : Dock derivatives into enzyme active sites (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC50 values.
Q. Q5. How should researchers address contradictions in biological activity data between in vitro and in vivo models for this compound analogs?
Answer: Contradictions often arise from pharmacokinetic (PK) or assay-specific factors:
- PK profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways (e.g., CYP450 assays) .
- Orthogonal assays : Validate in vitro hits using ex vivo models (e.g., isolated tissue preparations) to bridge the translational gap .
- Dose optimization : Perform dose-response studies in vivo (e.g., 1–50 mg/kg) to account for bioavailability limitations.
Q. Q6. What analytical methods are recommended for detecting trace impurities in this compound batches?
Answer:
- HPLC-MS : Use C18 columns (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water gradients. Monitor for brominated byproducts (e.g., di-bromo analogs) .
- NMR spiking : Add authentic impurity standards (e.g., 6-bromo regioisomer) to distinguish overlapping signals .
- Elemental analysis : Confirm Br content (theoretical: 37.7%) to identify non-halogenated contaminants.
Methodological Best Practices
Q. Q7. How can researchers ensure reproducibility in synthetic protocols for this compound?
Answer:
- Detailed documentation : Report reaction times, temperatures, and solvent batches (e.g., anhydrous DMF vs. technical grade).
- Batch-to-batch analysis : Compare <sup>1</sup>H NMR spectra and melting points across ≥3 independent syntheses.
- Open data : Share raw chromatograms and crystallographic CIF files in supplementary materials .
Q. Q8. What are the critical steps for scaling up this compound synthesis without compromising purity?
Answer:
- Solvent volume reduction : Use rotary evaporation under reduced pressure (<40°C) to prevent thermal degradation.
- Catalyst recycling : Recover CuI via aqueous washes and reuse in subsequent batches (test leaching via ICP-MS).
- Process analytical technology (PAT) : Implement in-line FT-IR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
